molecular formula C9H9FO4S B2887237 8-Fluorosulfonyloxy-3,4-dihydro-2H-chromene CAS No. 2411268-14-7

8-Fluorosulfonyloxy-3,4-dihydro-2H-chromene

Cat. No. B2887237
CAS RN: 2411268-14-7
M. Wt: 232.23
InChI Key: NAWXTNBMHHTNND-UHFFFAOYSA-N
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Description

8-Fluorosulfonyloxy-3,4-dihydro-2H-chromene is a chemical compound. It belongs to the class of 2H/4H-chromene (2H/4H-ch), which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .


Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs . For example, 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates were synthesized using a one-pot multi-component reaction strategy .


Molecular Structure Analysis

The 2H/4H-chromene class of compounds, to which 8-Fluorosulfonyloxy-3,4-dihydro-2H-chromene belongs, is characterized by a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .


Physical And Chemical Properties Analysis

Phenolic compounds, which include 2H/4H-chromene compounds, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

properties

IUPAC Name

8-fluorosulfonyloxy-3,4-dihydro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-15(11,12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWXTNBMHHTNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)OS(=O)(=O)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluorosulfonyloxy-3,4-dihydro-2H-chromene

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